molecular formula C26H21N5O4S B1139231 Cdk9-IN-1 CAS No. 1415559-43-1

Cdk9-IN-1

Número de catálogo: B1139231
Número CAS: 1415559-43-1
Peso molecular: 499.5 g/mol
Clave InChI: CKUFOBCNTCLXJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CDK9-IN-1 es un inhibidor novedoso y selectivo de la cinasa dependiente de ciclina 9 (CDK9). La cinasa dependiente de ciclina 9 es una cinasa serina/treonina que juega un papel crucial en la regulación de la elongación transcripcional mediante la fosforilación del dominio carboxilo-terminal de la ARN polimerasa II. La desregulación de la actividad de la cinasa dependiente de ciclina 9 se ha implicado en varios tipos de cáncer, lo que la convierte en un objetivo atractivo para la intervención terapéutica .

Métodos De Preparación

La preparación de CDK9-IN-1 involucra varias rutas sintéticas y condiciones de reacción. Un método común incluye el uso de técnicas de química medicinal para desarrollar un inhibidor potente y selectivo con baja toxicidad. La síntesis típicamente involucra múltiples pasos, incluyendo la formación de intermediarios clave y reacciones de acoplamiento finales . Los métodos de producción industrial a menudo involucran la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

CDK9-IN-1 se somete a varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden dar como resultado análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Introduction to Cdk9-IN-1

This compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cancers. CDK9, in partnership with cyclin T1, plays a significant role in the phosphorylation of RNA polymerase II, which is essential for the transcription of genes involved in cell proliferation and survival. Inhibiting CDK9 can lead to decreased expression of anti-apoptotic proteins such as MCL-1, thereby promoting apoptosis in cancer cells. This article explores the applications of this compound in cancer therapy, highlighting its mechanisms, efficacy, and potential clinical implications.

Targeting Triple-Negative Breast Cancer (TNBC)

Recent studies have indicated that this compound shows promise as a therapeutic agent for TNBC, a subtype known for its aggressive nature and lack of targeted therapies.

  • Efficacy in Preclinical Models : In vitro studies demonstrated that this compound significantly reduced cell proliferation across multiple TNBC cell lines. The compound induced apoptosis and G2/M cell cycle arrest, showcasing its potential as a targeted therapy for this challenging cancer type .

Acute Myeloid Leukemia (AML)

This compound has been evaluated in models of AML, where CDK9 is often overexpressed.

  • Mechanistic Insights : In AML models, inhibition of CDK9 led to decreased MCL-1 expression and enhanced apoptosis. This suggests that this compound could be an effective treatment option for patients with refractory AML .

Prostate Cancer

CDK9 has been identified as a therapeutic target in prostate cancer due to its role in oncogenic transcriptional pathways.

  • Clinical Relevance : Elevated levels of CDK9 have been correlated with high Gleason scores and disease recurrence. Inhibition using this compound has shown potential to disrupt these pathways, making it a candidate for further clinical investigation .

Comparative Analysis of Cdk9-Inhibitors

To better understand the position of this compound among other CDK inhibitors, a comparative analysis was conducted focusing on their selectivity and potency.

Compound NameSelectivityIC50 (nM)Clinical PhaseTargeted Cancer Types
This compoundHigh3PreclinicalTNBC, AML
AZD4573>10-fold3Phase IRefractory Hematological Malignancies
VIP152Most Potent<0.5Phase IAML
FlavopiridolLow400Phase IIVarious (AML, CLL)

Insights from Clinical Trials

Clinical trials involving various CDK inhibitors have provided insights into their efficacy and safety profiles:

  • VIP152 demonstrated significant antitumor activity in AML models and is currently undergoing clinical evaluation .
  • AZD4573 has shown promise in early-phase trials due to its selective inhibition profile and ability to induce apoptosis through MCL-1 suppression .

Mecanismo De Acción

Actividad Biológica

Cdk9-IN-1 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications in oncology.

CDK9 is part of the positive transcription elongation factor b (PTEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 leads to decreased transcription of oncogenes involved in cell survival and proliferation, such as MYC and MCL1. By disrupting these pathways, this compound induces apoptosis in cancer cells and reduces tumor growth.

Case Studies and Research Findings

  • Triple-Negative Breast Cancer (TNBC) :
    • Study : A study involving patient-derived organoids and cell lines demonstrated that this compound significantly reduced cell proliferation in a dose-dependent manner.
    • Results : The IC50 values varied among different TNBC models, with the MDA-MB-453 cell line showing the highest sensitivity to CDK9 inhibition .
  • Acute Myeloid Leukemia (AML) :
    • Study : In vitro studies indicated that this compound effectively suppressed the expression of anti-apoptotic proteins.
    • Results : The compound demonstrated potent anti-tumor activity in AML models, leading to significant reductions in cell viability and promoting apoptosis through MCL1 downregulation .
  • Prostate Cancer :
    • Study : CDK9 inhibition was evaluated in LNCaP xenografts, revealing a robust anti-tumor effect.
    • Results : Treatment with this compound resulted in decreased levels of BCL2 family members and MYC, confirming its role in disrupting oncogenic signaling pathways .

Table 1: Summary of Preclinical Studies on this compound

Cancer TypeModel TypeIC50 (nM)Key Findings
Triple-Negative Breast CancerPatient-Derived OrganoidsVariesSignificant reduction in proliferation
Acute Myeloid LeukemiaCell LinesVariesInduced apoptosis via MCL1 downregulation
Prostate CancerXenograft ModelsVariesDecreased anti-apoptotic factors and MYC levels

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as an effective therapeutic agent for various malignancies, particularly those characterized by high levels of MYC or MCL1 expression. The ability to selectively inhibit CDK9 while sparing other kinases enhances its therapeutic potential and may reduce side effects associated with broader-spectrum kinase inhibitors.

Propiedades

IUPAC Name

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFOBCNTCLXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735344
Record name N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415559-43-1
Record name N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.